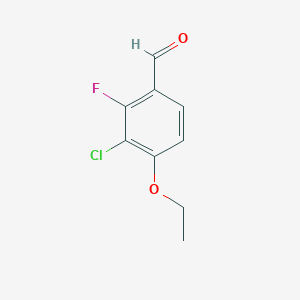

3-Chloro-4-ethoxy-2-fluorobenzaldehyde

Description

3-Chloro-4-ethoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is a halogen-substituted benzaldehyde, characterized by the presence of chlorine, ethoxy, and fluorine substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in multiple scientific fields.

Properties

IUPAC Name |

3-chloro-4-ethoxy-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-2-13-7-4-3-6(5-12)9(11)8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGRZFNYYFHAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Chloro-4-ethoxy-2-fluorobenzaldehyde typically involves the halogenation of a benzaldehyde derivative. One common method includes the reaction of 3-chloro-4-ethoxybenzaldehyde with a fluorinating agent under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

3-Chloro-4-ethoxy-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to alcohols.

Condensation Reactions: It is used in the synthesis of substituted α-cyanocinnamic acid via the Knoevenagel condensation reaction.

Common reagents used in these reactions include fluorinating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

3-Chloro-4-ethoxy-2-fluorobenzaldehyde (C9H8ClFO2) has a molecular weight of 202.61 g/mol. The compound can undergo several chemical reactions, including:

- Substitution Reactions : The presence of halogen atoms allows for nucleophilic substitution.

- Oxidation and Reduction : It can be oxidized to form carboxylic acids or reduced to alcohols.

- Condensation Reactions : It is utilized in synthesizing substituted α-cyanocinnamic acid through the Knoevenagel condensation reaction.

These reactions are pivotal for its application in synthesizing pharmaceuticals and agrochemicals.

Scientific Research Applications

The applications of 3-Chloro-4-ethoxy-2-fluorobenzaldehyde span several fields:

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions makes it a versatile building block.

Medicinal Chemistry

Research indicates that 3-Chloro-4-ethoxy-2-fluorobenzaldehyde has potential biological activities. It is being studied for its role in developing enzyme inhibitors and other biologically active compounds. Its derivatives have shown promising results in anticancer studies, particularly against glioblastoma cells.

Enzyme Inhibition Studies

Compounds similar to 3-Chloro-4-ethoxy-2-fluorobenzaldehyde are being investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which has implications for treating organophosphate poisoning.

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of a related compound, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (compound 4j), which exhibited significant antiproliferative activity against glioblastoma cells. The treatment resulted in a notable reduction in tumor size with minimal side effects on healthy tissues .

| Compound | EC50 (μM) |

|---|---|

| 4j | 20 |

| MK-2206 | 2 |

This data suggests that while compound 4j exhibits potent activity, it is less toxic to non-cancerous cells compared to traditional chemotherapeutics, indicating a favorable therapeutic index.

Case Study 2: Pharmacokinetics and Toxicology

In another study focusing on pharmacokinetics, modifications to the molecular structure of related compounds enhanced bioavailability while reducing toxicity. The acute toxicity profile indicated manageable safety margins when administered at therapeutic doses .

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxy-2-fluorobenzaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Chloro-4-ethoxy-2-fluorobenzaldehyde can be compared with other halogen-substituted benzaldehydes, such as:

2-Chloro-4-fluorobenzaldehyde: Similar in structure but lacks the ethoxy group.

3-Chloro-2-ethoxy-4-fluorobenzaldehyde: A positional isomer with different substitution patterns.

The uniqueness of 3-Chloro-4-ethoxy-2-fluorobenzaldehyde lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Biological Activity

3-Chloro-4-ethoxy-2-fluorobenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of 3-Chloro-4-ethoxy-2-fluorobenzaldehyde typically involves the functionalization of chlorinated and fluorinated aromatic compounds. A common method includes the use of palladium-catalyzed reactions to introduce the ethoxy group at the para position relative to the chlorine atom on the benzene ring. This method allows for high yields and purity of the desired compound, which can then be characterized using techniques such as NMR and GC-MS .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 3-Chloro-4-ethoxy-2-fluorobenzaldehyde. For example, a related compound, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (designated as compound 4j), demonstrated significant antiproliferative activity against glioblastoma cells. This compound inhibited AKT2/PKBβ, a key oncogenic pathway in glioma, showcasing a promising therapeutic avenue .

Table 1: EC50 Values of Related Compounds in GL261 Cells

| Compound | EC50 (μM) |

|---|---|

| 4j | 20 |

| MK-2206 | 2 |

The data indicates that while compound 4j exhibits potent activity, it is less toxic to non-cancerous cells compared to traditional chemotherapeutics, suggesting a favorable therapeutic index .

Enzyme Inhibition

Research has also explored the enzyme inhibition properties of related compounds. For instance, studies on various oxime derivatives have shown their ability to reactivate acetylcholinesterase (AChE) inhibited by organophosphate pesticides. While not directly related to 3-Chloro-4-ethoxy-2-fluorobenzaldehyde, these findings highlight the potential for similar structures to exhibit enzyme inhibition or reactivation properties .

Case Study 1: Antitumor Efficacy

A study involving the administration of compound 4j in murine models demonstrated its efficacy in reducing tumor size in glioblastoma xenografts. The treatment resulted in a significant decrease in tumor volume compared to controls, with minimal side effects observed in healthy tissues .

Case Study 2: Pharmacokinetics and Toxicology

In another study assessing the pharmacokinetics of related compounds, researchers found that modifications in the molecular structure could enhance bioavailability while reducing toxicity. The acute toxicity profile indicated that compounds with similar functionalities had manageable safety margins when administered at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-4-ethoxy-2-fluorobenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential halogenation and alkoxy substitution. For example, fluorination via electrophilic aromatic substitution (using F<sup>+</sup> reagents like Selectfluor<sup>®</sup>) followed by ethoxylation under nucleophilic conditions (e.g., Williamson ether synthesis). Temperature control (<60°C) minimizes side reactions like over-halogenation. Purity (>95%) can be achieved via column chromatography or recrystallization, as seen in analogous chloro-fluorobenzaldehydes .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish positional isomers of chloro-ethoxy-fluorobenzaldehydes?

- Methodological Answer : <sup>19</sup>F NMR is critical for identifying substituent positions due to distinct chemical shifts (e.g., 2-fluoro vs. 3-fluoro). IR confirms aldehyde C=O stretching (~1700 cm<sup>−1</sup>). High-resolution MS (HRMS) validates molecular formula (C9H8ClFO2). Cross-referencing with X-ray crystallography data for related structures (e.g., ethyl 4-chloro-2′-fluoro derivatives) resolves ambiguities .

Q. What are the primary research applications of 3-chloro-4-ethoxy-2-fluorobenzaldehyde in medicinal chemistry?

- Methodological Answer : The compound serves as a versatile intermediate for pharmacophores targeting enzymes (e.g., kinase inhibitors) or receptors. Its aldehyde group enables Schiff base formation for ligand design, while chloro and ethoxy groups enhance lipophilicity and metabolic stability. Analogous chloro-fluorobenzaldehydes are used in antibacterial and antitumor agent development .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the reactivity and bioactivity of 3-chloro-4-ethoxy-2-fluorobenzaldehyde?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilic Fukui indices to identify reactive sites (e.g., aldehyde carbon for nucleophilic attacks). Molecular docking (AutoDock Vina) evaluates binding affinities to targets like cytochrome P450 enzymes. PubChem datasets provide parameters for QSAR modeling to optimize substituent effects .

Q. What strategies resolve contradictions in reported spectral data or reactivity for halogenated benzaldehydes?

- Methodological Answer : Contradictions arise from solvent effects or impurities. Reproduce experiments under standardized conditions (dry solvents, inert atmosphere). Validate via cross-lab comparisons and reference to crystallographic data (e.g., Crystallography Open Database). For disputed reaction pathways, isotopic labeling (<sup>13</sup>C, <sup>18</sup>O) tracks mechanistic steps .

Q. How can the compound’s stability under varying pH and temperature conditions be optimized for in vitro assays?

- Methodological Answer : Stability studies (HPLC monitoring) show degradation via aldehyde oxidation at pH >7. Buffered solutions (pH 4–6) and antioxidants (e.g., BHT) mitigate this. For long-term storage, lyophilization or anhydrous DMSO solutions are recommended. Thermal gravimetric analysis (TGA) identifies decomposition thresholds (~150°C) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity for chloro and ethoxy groups?

- Methodological Answer : Scaling introduces heat transfer inefficiencies, risking side reactions. Flow chemistry improves temperature control and mixing. Catalytic systems (e.g., Pd/C for deprotection) enhance reproducibility. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor reaction progression in real time .

Q. How does the compound’s electronic profile (Hammett constants, σpara) influence its participation in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro and fluoro groups (σpara ≈ 0.23 and 0.06, respectively) activate the aldehyde for Suzuki-Miyaura couplings. Ethoxy’s electron-donating effect (σmeta ≈ -0.10) moderates reactivity, requiring optimized Pd catalysts (e.g., XPhos Pd G3) for high yields .

Methodological Notes

- Safety : Handle with nitrile gloves and fume hoods due to potential respiratory irritation. Waste must be neutralized (e.g., NaHSO3 for aldehyde quenching) before disposal .

- Data Validation : Cross-reference experimental results with PubChem’s computed properties (e.g., InChIKey, solubility logs) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.